![molecular formula C12H16N4O2 B7459281 N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7459281.png)
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide
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Overview
Description
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMOP, and it has been synthesized using different methods.
Mechanism of Action
DMOP exerts its pharmacological effects by modulating different signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. DMOP has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and survival. DMOP has also been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
DMOP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. DMOP has also been shown to modulate the expression of different genes and proteins involved in these processes.
Advantages and Limitations for Lab Experiments
DMOP has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may pose some challenges in its use in certain experiments.
Future Directions
There are several future directions for the study of DMOP, including:
1. Further investigation of its potential therapeutic applications in different diseases, including cancer, neurodegenerative diseases, and inflammation.
2. Development of more efficient and cost-effective synthesis methods for DMOP.
3. Exploration of its potential as a drug candidate and optimization of its pharmacokinetic and pharmacodynamic properties.
4. Investigation of its effects on different signaling pathways and its interactions with other molecules.
5. Study of its potential as a diagnostic tool for different diseases.
Conclusion:
In conclusion, DMOP is a promising chemical compound that has potential applications in various fields, including cancer treatment, neuroprotection, and inflammation. Its mechanism of action involves the modulation of different signaling pathways, leading to the inhibition of cell growth, proliferation, and survival. DMOP has several advantages for lab experiments, but its limited solubility and stability may pose some challenges. Further research is needed to explore its potential therapeutic applications and to optimize its properties as a drug candidate.
Synthesis Methods
DMOP can be synthesized using different methods, including the reaction of 3,5-dimethyl-4-carboxyoxazole with 4-methyl-1H-pyrazole-1-carboxylic acid and subsequent coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 3,5-dimethyl-4-carboxyoxazole with 4-methyl-1H-pyrazole-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
DMOP has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, DMOP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, DMOP has been shown to protect neurons against oxidative stress and reduce inflammation in the brain. In inflammation, DMOP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-8-6-13-16(7-8)5-4-11(17)14-12-9(2)15-18-10(12)3/h6-7H,4-5H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLHOTNACGSMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide |
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